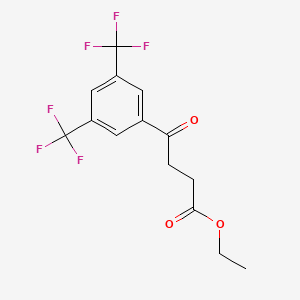

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate

Description

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate is a fluorinated organic compound with the molecular formula C₁₄H₁₂F₆O₃ and a molecular weight of 342.24 g/mol . Its structure features a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions, linked to a 4-oxobutyrate ethyl ester moiety. The trifluoromethyl groups are strong electron-withdrawing substituents, enhancing the compound’s stability and lipophilicity compared to non-fluorinated analogs .

This compound is commercially available under CAS number 898792-91-1 and is supplied by multiple vendors, including CymitQuimica (Ref: 10-F207669) and AK Scientific (Product #0083DC, 95% purity) . It is primarily used in research settings, particularly in medicinal chemistry and materials science, where fluorinated compounds are valued for their unique electronic and metabolic properties.

Properties

IUPAC Name |

ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6O3/c1-2-23-12(22)4-3-11(21)8-5-9(13(15,16)17)7-10(6-8)14(18,19)20/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTDVDJDNQPXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645522 | |

| Record name | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-91-1 | |

| Record name | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate typically involves the reaction of ethyl acetoacetate with 3,5-ditrifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate serves as a valuable building block in organic synthesis. Its structure allows for the introduction of various functional groups through chemical transformations such as:

- Nucleophilic Substitution : The ester group can be replaced by nucleophiles to form amides or other esters.

- Reduction Reactions : The keto group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Oxidation : The compound can undergo oxidation to produce carboxylic acids or aldehydes.

These transformations enable the synthesis of more complex molecules that may have specific applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The potential of this compound in medicinal chemistry is noteworthy. Research has indicated that derivatives of this compound may exhibit:

- Anticancer Properties : Studies are ongoing to evaluate its efficacy against various cancer cell lines, particularly those resistant to conventional therapies.

- Antimicrobial Activity : Its derivatives have been investigated for their ability to inhibit bacterial growth, presenting a potential avenue for developing new antibiotics.

These properties make it a candidate for further development into therapeutic agents targeting specific diseases.

Material Science

In material science, this compound can be utilized in the formulation of specialty chemicals and polymers. Its unique chemical structure contributes to:

- Polymerization Processes : It can act as a monomer or co-monomer in the production of fluorinated polymers, which are known for their thermal stability and chemical resistance.

- Coatings and Adhesives : The compound's properties may enhance the performance characteristics of coatings and adhesives used in various industrial applications.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of derivatives synthesized from this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability compared to control groups, suggesting that modifications to the compound's structure could enhance its therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited potent inhibitory effects, supporting further exploration for potential antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxobutyrate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) : The strong electron-withdrawing nature of -CF₃ groups reduces electron density on the phenyl ring, enhancing resistance to oxidative degradation. This also increases lipophilicity, improving membrane permeability in biological systems .

- Chloro (-Cl) : Moderately electron-withdrawing but less lipophilic than -CF₃. Chlorinated analogs may exhibit higher polarity and lower metabolic stability .

- However, reduced lipophilicity compared to -CF₃ analogs may limit bioavailability .

- Methyl (-CH₃) : Electron-donating and sterically bulky, methyl groups can hinder interactions with enzymes or receptors, reducing biological activity in some contexts .

Thermodynamic and Solubility Trends

- Melting Points : Fluorinated derivatives (e.g., -CF₃, -F) generally exhibit higher melting points due to increased molecular symmetry and stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Solubility: Compounds with polar substituents (-OCH₃, -Cl) show higher solubility in polar solvents (e.g., ethanol, DMSO), whereas -CF₃ analogs are more soluble in nonpolar solvents .

Biological Activity

Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a trifluoromethyl-substituted phenyl group attached to a butyric acid derivative. The synthesis typically involves the reaction of ethyl acetoacetate with 3,5-ditrifluoromethylbenzaldehyde under basic conditions, following a Claisen condensation mechanism.

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. It may disrupt bacterial cell membranes or inhibit critical metabolic pathways.

- Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells, potentially through the intercalation with DNA or inhibition of specific enzymes involved in cancer cell proliferation.

Biological Activity Data

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Disruption of metabolic pathways |

Case Studies

- Antimicrobial Screening : A study screened various derivatives of this compound for their antimicrobial properties. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies demonstrated that the compound could significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest.

- Toxicological Assessment : Toxicity studies conducted by the EPA indicated that while the compound exhibits biological activity, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations .

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

The compound can be synthesized via esterification of 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyric acid with ethanol under acid catalysis (e.g., H₂SO₄) . Alternative methods include Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene with ethyl 4-chloro-4-oxobutyrate, though yields may vary depending on solvent polarity and catalyst choice (e.g., AlCl₃ vs. FeCl₃) . Optimizing reaction time and temperature (e.g., 70–80°C for 12–24 hours) is critical to achieving >75% yield while minimizing side products like dimerization.

Q. How can structural purity and identity be validated for this compound?

Use NMR spectroscopy (¹H and ¹³C) to confirm the presence of diagnostic signals:

- Trifluoromethyl groups : Sharp singlets at δ ~120–125 ppm in ¹³C NMR.

- Ester carbonyl : A singlet at δ ~170–175 ppm in ¹³C NMR.

- Aromatic protons : Distinct splitting patterns in ¹H NMR due to the 3,5-substitution . HPLC (>98% purity) and mass spectrometry (m/z 274.24 for [M+H]⁺) are recommended for purity assessment .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Melting point : 71–73°C (ensure proper recrystallization from ethanol/water mixtures).

- Boiling point : 345.36°C (relevant for high-temperature reactions).

- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<0.1 mg/mL) . These properties inform solvent selection for biological assays and reaction setups.

Advanced Research Questions

Q. How does the 3,5-trifluoromethyl substitution pattern influence electronic and steric effects in downstream reactions?

The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, directing electrophilic substitutions to the para position. Steric hindrance from the bulky CF₃ groups may reduce reactivity in nucleophilic acyl substitutions, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysts) . Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

- Batch variability : Validate purity via HPLC and elemental analysis.

- Assay conditions : Standardize cell lines (e.g., HL60/MX2 for multidrug resistance studies) and culture media .

- Protein binding : Use equilibrium dialysis to assess nonspecific binding to serum proteins, which can reduce apparent potency .

Q. How can the compound’s role in modulating apoptosis pathways be mechanistically studied?

Western blotting and flow cytometry are essential for evaluating apoptosis-related proteins (e.g., Mcl-1, Bax, Bim) in treated cancer cells . To study ER calcium dynamics, use Fluo-4 AM or Rhod-2 AM probes with confocal microscopy. Combine this with siRNA knockdown of SERCA2/3 to isolate calcium-dependent apoptotic pathways .

Q. What SAR (Structure-Activity Relationship) approaches are suitable for optimizing this scaffold?

- Analog synthesis : Replace trifluoromethyl groups with Cl, Br, or methoxy groups to assess electronic effects .

- Bioisosteric replacements : Substitute the ester group with amides or ketones to improve metabolic stability .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Bcl-2 family proteins or ABC transporters .

Methodological Notes

- Contradictory data : Always cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR for purity).

- Biological assays : Include positive controls (e.g., staurosporine for apoptosis) and account for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .

- Synthetic scale-up : Pilot reactions in a glovebox under inert atmosphere to prevent hydrolysis of the ester group .

For further details, consult peer-reviewed protocols in Journal of Structural Chemistry and European Journal of Pharmaceutical Sciences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.